molecular formula C9H10N4OS B1331050 2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 30065-27-1

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No. B1331050
CAS RN: 30065-27-1
M. Wt: 222.27 g/mol
InChI Key: UIHKXOZJFOTOCE-UHFFFAOYSA-N
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Description

The compound "2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its significance in medicinal chemistry due to its biological and pharmacological properties. The compound is structurally related to various synthesized derivatives that have been explored for their potential as antitumor agents and enzyme inhibitors .

Synthesis Analysis

The synthesis of related acetohydrazide derivatives involves the condensation of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with different reagents to afford novel heterocyclic compounds . Another approach includes the condensation of 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide with aromatic aldehydes in the presence of hydrochloric acid in ethanol . These methods yield a variety of derivatives with potential biological activities, and the synthesis process is characterized by good yields and the formation of structurally diverse molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a similar compound, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-(1E)-1-phenylethylideneacetohydrazide, was determined and showed that the imidazole ring forms a dihedral angle with the benzene ring, which could influence the compound's biological activity .

Chemical Reactions Analysis

The acetohydrazide derivatives undergo various chemical reactions to form novel compounds. For example, treatment with acetylacetone leads to the formation of N-(4-oxopentan-2-ylidine) acetohydrazide derivatives . These reactions are crucial for the development of new molecules with enhanced biological activities and are a key step in the synthesis of potential pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents such as hydroxyl groups and electron-withdrawing groups can affect their anticancer activity . The intermolecular hydrogen bonds observed in the crystal structures suggest that these compounds could have specific interactions with biological targets . The pharmacologic evaluation of similar benzimidazole acetohydrazide derivatives as EGFR inhibitors showed limited kinase inhibitor activities, indicating that the physical and chemical properties of these molecules are critical for their biological function .

Scientific Research Applications

  • Selective Synthesis

    • Field : Organic & Biomolecular Chemistry
    • Application : This research focuses on the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
    • Method : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
    • Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
  • Electrocatalytic CO2 Reduction

    • Field : Chemical Sciences
    • Application : This study investigates the synthesis, characterization, structural and photophysical properties of heteroleptic ruthenium complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand towards electrocatalytic CO2 reduction .
    • Method : Two novel mononuclear heteroleptic Ru(II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
    • Results : Both the Ru(II) complexes showed great promises for electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile .
  • Therapeutic Potential

    • Field : Medicinal Chemistry
    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
    • Method : Various synthetic routes have been developed for imidazole and their derived products .
    • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Anti-Microbial Activity

    • Field : Medicinal Chemistry
    • Application : Benzimidazole moieties have been reported to possess a number of attractive biological activities .
    • Results : Benzimidazole compounds have shown anti-tubercular, anticancer, antihelmintic, anti-allergic, antihistaminic, antifungal, and anti-inflammatory activities .
  • Organic Ligands and Functional Materials

    • Field : Material Science
    • Application : Benzimidazoles have been used as organic ligands, fluorescent whitening dyes, functional materials, and in various photophysical and photoelectric properties .
  • Electrocatalytic CO2 Reduction

    • Field : Chemical Sciences
    • Application : This study investigates the synthesis, characterization, structural and photophysical properties of heteroleptic ruthenium complexes containing 2-(1H-benzo[d]imidazol-2-yl)quinoline ligand towards electrocatalytic CO2 reduction .
    • Method : Two novel mononuclear heteroleptic Ru(II) photosensitizers with 2-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and successfully synthesized .
    • Results : Both the Ru(II) complexes showed great promises for electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile .
  • Tumor Inhibitory Activity

    • Field : Medicinal Chemistry
    • Application : The molecular docking study on the Pd(II) complex interaction with DNA further confirmed its inhibition ability .
    • Results : The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Future Directions

The compound has shown potential in the treatment of diseases involving ACAT-1 overexpression . Future research could focus on fine-tuning the potency of this compound and exploring its potential as a therapeutic agent .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(14)5-15-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKXOZJFOTOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350326
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide

CAS RN

30065-27-1
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30065-27-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Ullah, A Nawaz, F Rahim, I Uddin, A Hussain… - Chemical Data …, 2023 - Elsevier
We have synthesized fifteen benzimidazole bearing Schiff base analogues (1–15), characterized through different techniques such as NMR, HR-EIMS and evaluated against β-…
Number of citations: 1 www.sciencedirect.com
HH Amer, OM Ali, IK El-Kafaween - Orient. J. Chem, 2017 - pdfs.semanticscholar.org
2-mercaptobenzimidazole derivatives and their acyclic nucleosides were synthesized. The synthesized compounds were tested for their antibacterial activity against Escherichia coli, …
Number of citations: 10 pdfs.semanticscholar.org
HM Sakr, RR Ayyad, K Mahmoud, AM Mansour… - International Journal of …, 2021
Number of citations: 6
KLS Konyak, MM Maste… - …, 2018 - … & RESEARCH 1117, SECTOR 12 A …
Number of citations: 2

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